Poor Oral Bioavailability: A Critical Pharmacokinetic Property of DAAME
The oral bioavailability of deacetyl asperulosidic acid methyl ester (DAAME) is extremely low at 3.74%, indicating that the vast majority of the orally administered dose does not reach systemic circulation intact [1]. This finding has direct implications for in vivo study design, suggesting that oral administration may be an inefficient route for achieving target plasma concentrations.
| Evidence Dimension | Absolute Oral Bioavailability (F%) in Rats |
|---|---|
| Target Compound Data | 3.74% |
| Comparator Or Baseline | Ideal value of 100% (complete absorption and no first-pass metabolism). |
| Quantified Difference | 96.26% lower than the ideal value. |
| Conditions | Male Sprague-Dawley rats, 50 mg/kg oral dose, plasma concentration quantified by UHPLC-MS/MS. |
Why This Matters
For procurement, this quantifies the practical limitation of DAAME for oral in vivo studies, justifying the need for larger quantities or alternative administration routes.
- [1] Guan H, Chen J, Yin H, et al. A UHPLC-MS/MS method reveals the pharmacokinetics of deacetyl asperulosidic acid methyl ester in rats. Biomed Chromatogr. 2025;39(3):e70001. View Source
